molecular formula C8H11NO B1317709 1-(Pyridin-4-yl)propan-1-ol CAS No. 23389-76-6

1-(Pyridin-4-yl)propan-1-ol

Cat. No.: B1317709
CAS No.: 23389-76-6
M. Wt: 137.18 g/mol
InChI Key: ZKMCKIAZUYILRN-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-1-ol is an organic compound that features a pyridine ring substituted at the fourth position with a propanol group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

1-(Pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine with propanal in the presence of a reducing agent. Another method includes the use of alkoxyallenes, nitriles, and carboxylic acids in a three-component reaction to yield pyridin-4-ol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism by which 1-(Pyridin-4-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)propan-1-ol
  • 3-(Pyridin-3-yl)propan-1-ol
  • 4-(Pyridin-4-yl)butan-1-ol

Uniqueness: 1-(Pyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-pyridin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMCKIAZUYILRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562950
Record name 1-(Pyridin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23389-76-6
Record name α-Ethyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23389-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-(pyridin-4-yl) propan-1-one (purchased from Waterstone Technology) following a procedure similar to the one described for the synthesis of 1-(pyridin-3-yl) propan-1-ol (Example 233, Step A). Mass Spectrum (ESI) m/z=138.0 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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